

Synthesis and Characterization of 3-Bromo-10H-phenothiazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-10h-phenothiazine

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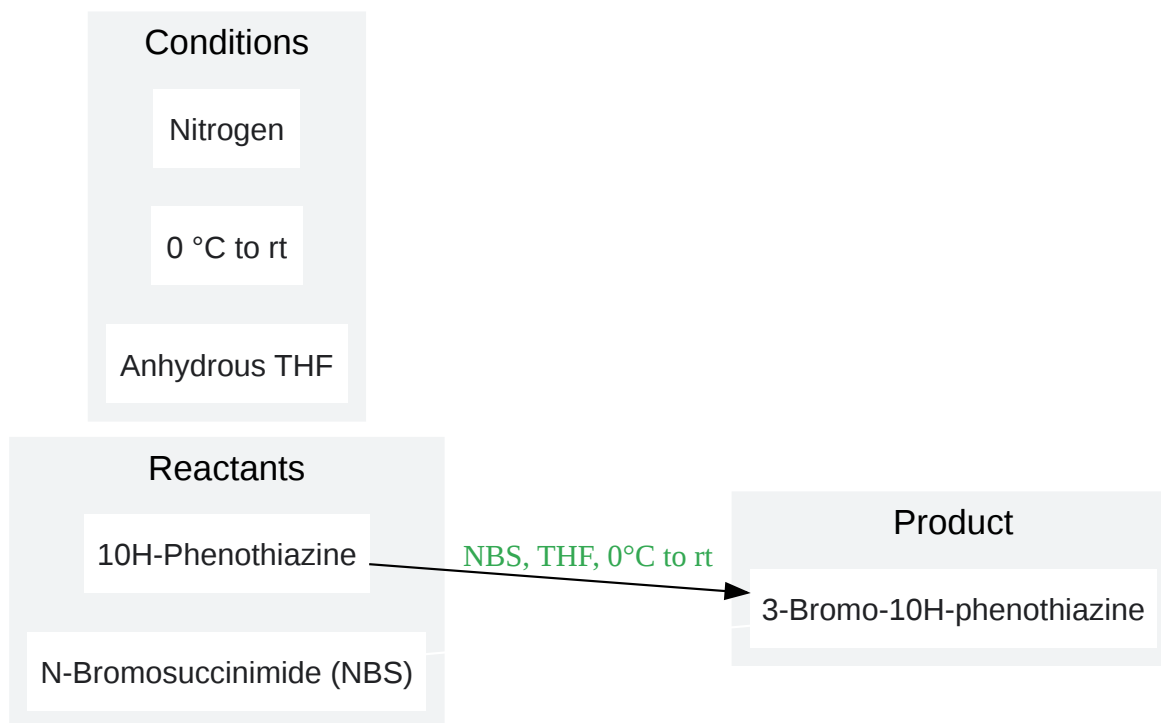
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **3-Bromo-10H-phenothiazine**, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthesis of 3-Bromo-10H-phenothiazine

The selective synthesis of **3-Bromo-10H-phenothiazine** is achieved through the electrophilic bromination of 10H-phenothiazine using N-bromosuccinimide (NBS) as the brominating agent in an anhydrous solvent. This method offers good control over the regioselectivity, favoring mono-bromination at the 3-position.

Reaction Scheme

Synthesis of 3-Bromo-10H-phenothiazine



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Caption: Reaction scheme for the synthesis of **3-Bromo-10H-phenothiazine**.

Experimental Protocol

This protocol is based on established literature procedures for the selective mono-bromination of 10H-phenothiazine.[1]

Materials:

- 10H-Phenothiazine
- N-Bromosuccinimide (NBS)
- Anhydrous Tetrahydrofuran (THF)

- Dichloromethane (DCM)
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- n-Hexane
- Ethyl acetate

Procedure:

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL).
- Cool the dark-colored solution to 0 °C using an ice-water bath.
- Slowly add N-bromosuccinimide (7.12 g, 40.0 mmol) to the cooled solution portion-wise.
- Allow the reaction mixture to stir for 16 hours, during which it should gradually warm to room temperature.
- Upon completion of the reaction, quench the mixture by adding 150 mL of a saturated aqueous sodium sulfite solution.
- Extract the aqueous phase multiple times with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure.
- The crude residue is then purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (20:1) as the eluent.
- The final product, **3-Bromo-10H-phenothiazine**, is obtained as a colorless solid.

Characterization of 3-Bromo-10H-phenothiazine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **3-Bromo-10H-phenothiazine**. The following sections detail the expected physical and spectroscopic properties.

Physical Properties

Property	Value
Molecular Formula	C ₁₂ H ₈ BrNS
Molecular Weight	278.17 g/mol
Appearance	Colorless to light yellow/brown solid
Melting Point	181.5 °C
CAS Number	3939-23-9

Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.89	s (broad)	1H	N-H
6.52	m	1H	Aromatic C-H
6.61	m	1H	Aromatic C-H
6.83-7.15	m	5H	Aromatic C-H

Solvent: CDCl₃, Frequency: 300 MHz^[1]

While specific experimental data for the ¹³C NMR of **3-Bromo-10H-phenothiazine** is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar phenothiazine derivatives. Aromatic carbons are expected to appear in the range of 110-150 ppm. The carbon atom attached to the bromine (C-3) would

likely be shifted to a higher field (lower ppm value) compared to its unsubstituted counterpart due to the heavy atom effect, while the adjacent carbons may be deshielded. The carbon atoms directly bonded to the nitrogen and sulfur heteroatoms would also exhibit characteristic shifts.

The FT-IR spectrum is used to identify the functional groups present in the molecule. Specific peak assignments for **3-Bromo-10H-phenothiazine** are not available, but the characteristic absorptions for the phenothiazine core are well-established.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium	N-H stretching
~3000-3100	Medium	Aromatic C-H stretching
~1550-1600	Strong	Aromatic C=C stretching
~1200-1300	Strong	C-N stretching
~700-800	Strong	C-H out-of-plane bending
~500-600	Medium	C-Br stretching

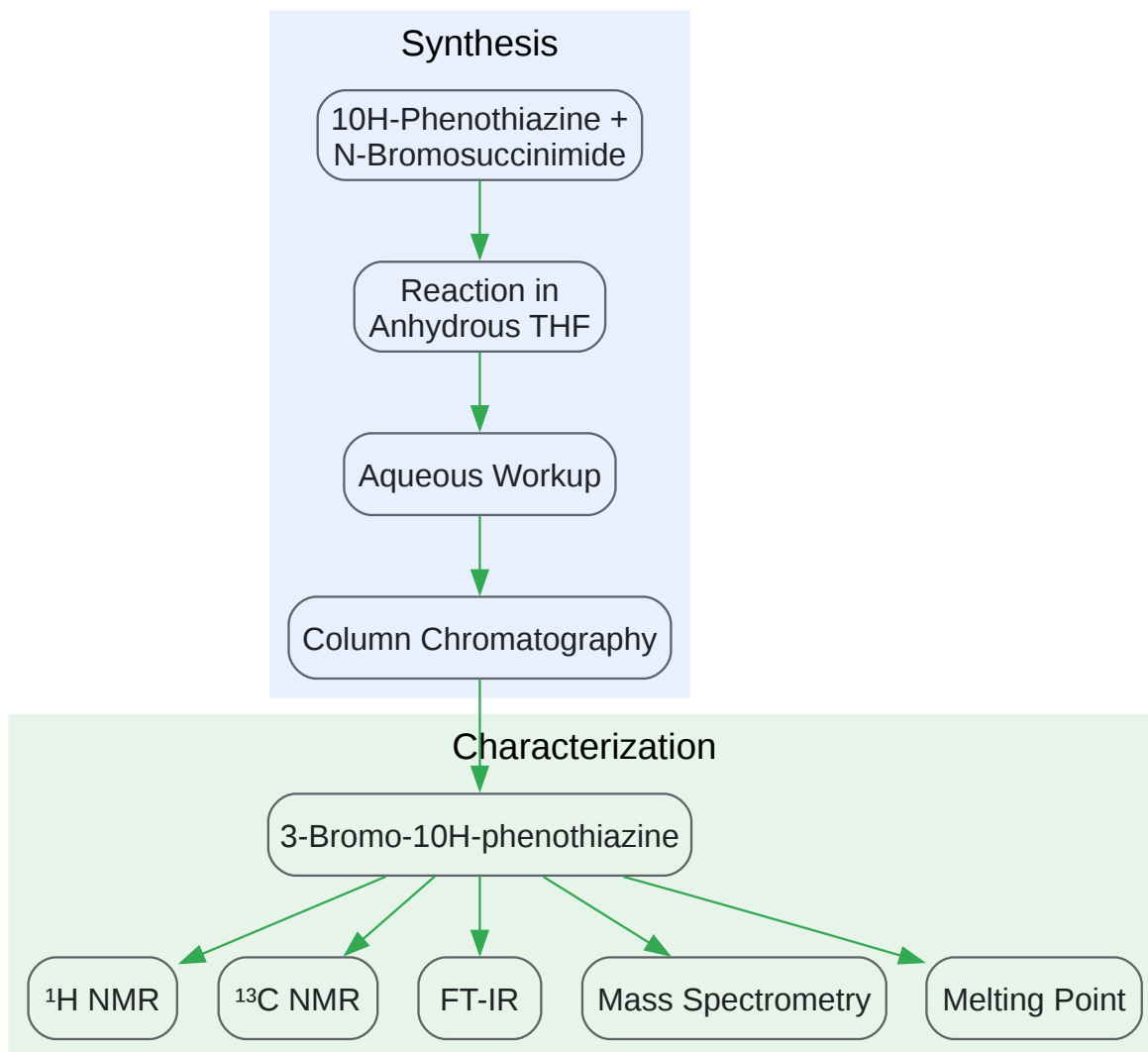
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **3-Bromo-10H-phenothiazine**, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

m/z	Interpretation
~277/279	Molecular ion peaks [M] ⁺ and [M+2] ⁺

Experimental and Characterization Workflow

The overall workflow from starting materials to the fully characterized product is summarized in the following diagram.

Experimental and Characterization Workflow



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Caption: Workflow for the synthesis and characterization of **3-Bromo-10H-phenothiazine**.

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References

- 1. 10H-phenothiazine, 3-bromo-10-methyl- | C₁₃H₁₀BrNS | CID 638529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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